molecular formula C9H7ClF2O B8002340 1-(3-Chloro-4-methylphenyl)-2,2-difluoroethanone

1-(3-Chloro-4-methylphenyl)-2,2-difluoroethanone

Cat. No.: B8002340
M. Wt: 204.60 g/mol
InChI Key: RBHBIBRIIILEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-methylphenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a difluoroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methylphenyl)-2,2-difluoroethanone typically involves the reaction of 3-chloro-4-methylbenzoyl chloride with difluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The difluoroethanone moiety can participate in addition reactions with various reagents.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include substituted phenyl derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-2,2-difluoroethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, leading to changes in cellular function and activity.

Comparison with Similar Compounds

  • 1-(3-Chloro-2-methylphenyl)-2,2-difluoroethanone
  • 1-(3-Chloro-4-methylphenyl)-3-(2,4-dimethylphenyl)urea
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness: 1-(3-Chloro-4-methylphenyl)-2,2-difluoroethanone is unique due to its specific substitution pattern and the presence of both chloro and difluoro groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications and differentiate it from other similar compounds.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O/c1-5-2-3-6(4-7(5)10)8(13)9(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHBIBRIIILEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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